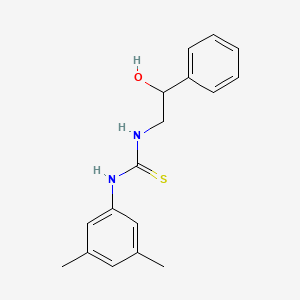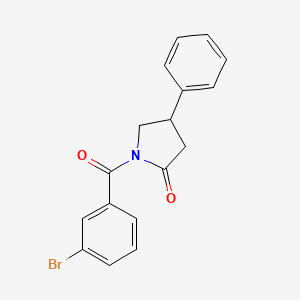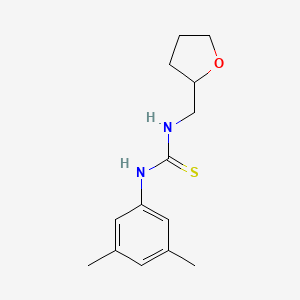
N-(3,5-dimethylphenyl)-N'-(2-hydroxy-2-phenylethyl)thiourea
描述
N-(3,5-dimethylphenyl)-N'-(2-hydroxy-2-phenylethyl)thiourea, also known as DMTU, is a compound that has been widely studied in the field of biochemistry and physiology. DMTU is a thiourea derivative that has been shown to have antioxidant properties and to be a potent scavenger of reactive oxygen species (ROS).
科学研究应用
N-(3,5-dimethylphenyl)-N'-(2-hydroxy-2-phenylethyl)thiourea has been widely studied in the field of biochemistry and physiology due to its antioxidant properties. It has been shown to protect against oxidative stress and to have a protective effect on various organs such as the liver, kidney, and heart. This compound has also been shown to have anti-inflammatory properties and to protect against neurodegenerative diseases.
作用机制
The mechanism of action of N-(3,5-dimethylphenyl)-N'-(2-hydroxy-2-phenylethyl)thiourea is related to its ability to scavenge reactive oxygen species (ROS). ROS are highly reactive molecules that can cause damage to cells and tissues. This compound acts as an antioxidant by neutralizing ROS and preventing them from causing damage. Additionally, this compound has been shown to activate various signaling pathways that are involved in cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to protect against oxidative stress and to have a protective effect on various organs such as the liver, kidney, and heart. This compound has also been shown to have anti-inflammatory properties and to protect against neurodegenerative diseases. Additionally, this compound has been shown to activate various signaling pathways that are involved in cell survival and proliferation.
实验室实验的优点和局限性
One of the advantages of using N-(3,5-dimethylphenyl)-N'-(2-hydroxy-2-phenylethyl)thiourea in lab experiments is its antioxidant properties. It can be used to protect cells and tissues against oxidative stress and to study the effects of oxidative stress on various organs. However, one of the limitations of using this compound is its potential toxicity. High doses of this compound can be toxic to cells and tissues.
未来方向
There are a number of future directions for research on N-(3,5-dimethylphenyl)-N'-(2-hydroxy-2-phenylethyl)thiourea. One area of research could be the development of new compounds that are more potent antioxidants than this compound. Another area of research could be the study of the effects of this compound on different cell types and tissues. Additionally, more research is needed to understand the mechanism of action of this compound and its potential therapeutic applications.
属性
IUPAC Name |
1-(3,5-dimethylphenyl)-3-(2-hydroxy-2-phenylethyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2OS/c1-12-8-13(2)10-15(9-12)19-17(21)18-11-16(20)14-6-4-3-5-7-14/h3-10,16,20H,11H2,1-2H3,(H2,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUIXHCAZPMLACO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=S)NCC(C2=CC=CC=C2)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![methyl 2-[2-(2-fluorophenyl)-4-hydroxy-3-(5-methyl-2-furoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B3987576.png)
![3-[5-({(2-methoxyethyl)[(1-methyl-1H-pyrazol-4-yl)methyl]amino}methyl)-2-thienyl]prop-2-yn-1-ol](/img/structure/B3987588.png)
![4-{[1-(3-cyclohexen-1-ylmethyl)-4-piperidinyl]oxy}-N-(2-pyridinylmethyl)benzamide](/img/structure/B3987594.png)
![N-[1-(4-chlorophenyl)ethyl]cyclobutanecarboxamide](/img/structure/B3987601.png)
![2-{4-[2-(4-chlorophenyl)-2-oxoethoxy]phenyl}-5-methylhexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B3987623.png)
![4-{3-[2-(3-methoxyphenyl)-2-oxoethoxy]phenyl}-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B3987631.png)
![ethyl 2-[3-hydroxy-5-(4-nitrophenyl)-2-oxo-4-(2-thienylcarbonyl)-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B3987632.png)
![N-{2-[(3,5-dimethyl-1H-pyrazol-4-yl)thio]phenyl}-1-methyl-1H-imidazole-2-carboxamide](/img/structure/B3987633.png)
![N-{2-[4-phenyl-5-(tetrahydrofuran-3-yl)-1H-imidazol-1-yl]ethyl}aniline](/img/structure/B3987639.png)

![6-{[(2-fluoro-5-methylphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B3987661.png)
![4-{4-[2-(4-bromophenyl)-2-oxoethoxy]phenyl}-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B3987664.png)

![3-[4-(diphenylmethyl)-1-piperazinyl]-1-[3-(trifluoromethyl)phenyl]-2,5-pyrrolidinedione](/img/structure/B3987674.png)